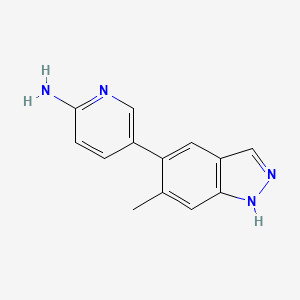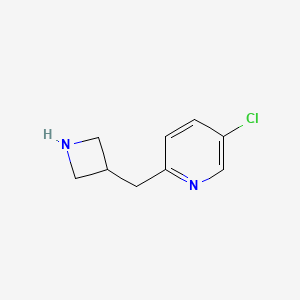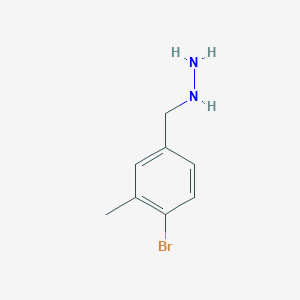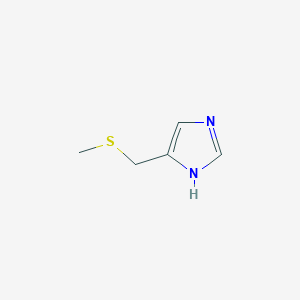
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine is an organic compound featuring a cyclopropyl group attached to a methanamine moiety, with a trifluoromethylthio group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced via a nucleophilic substitution reaction using a trifluoromethylthiolating reagent.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or the methanamine group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines, trifluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
- (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine
- (2-(4-(Trifluoromethyl)cyclohexyl)methanamine
Comparison:
- Structural Differences: The presence of different substituents (trifluoromethylthio, trifluoromethyl, trifluoromethoxy) on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Unique Properties: The trifluoromethylthio group in (2-(4-((Trifluoromethyl)thio)phenyl)cyclopropyl)methanamine provides unique electronic and steric effects, potentially leading to distinct biological activities and reactivity profiles compared to its analogs.
Properties
Molecular Formula |
C11H12F3NS |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
[2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H12F3NS/c12-11(13,14)16-9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 |
InChI Key |
VGPNCLPXYIFGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)SC(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)







![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)
